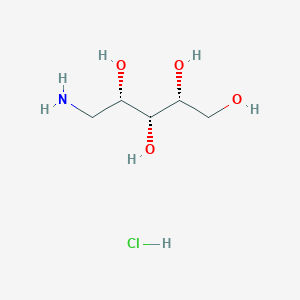
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride is a chiral amino alcohol compound. It is characterized by the presence of multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical and biological applications. The hydrochloride form enhances its solubility in water, facilitating its use in aqueous environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a protected amino alcohol.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Hydroxylation: Using continuous flow reactors for efficient hydroxylation.
Catalytic Amination: Employing catalysts to enhance the rate and selectivity of amination reactions.
Purification: Utilizing crystallization or chromatography techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl compounds back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral centers and functional groups of the compound.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Alkylglutamates: Similar in structure but with different functional groups.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol: Another chiral tetraol with different applications.
Uniqueness
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H14ClNO4 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
(2R,3R,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5+;/m0./s1 |
InChI-Schlüssel |
AFXRVZLJKFHWPY-UJPDDDSFSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H](CO)O)O)O)N.Cl |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


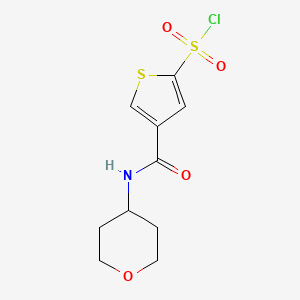
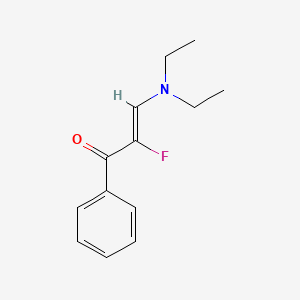
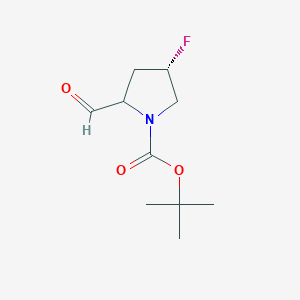
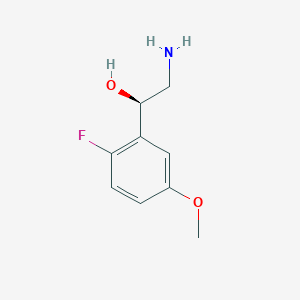
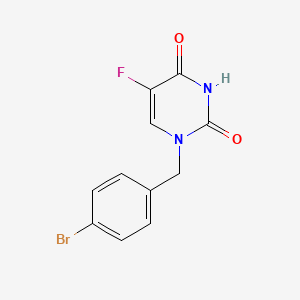
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)

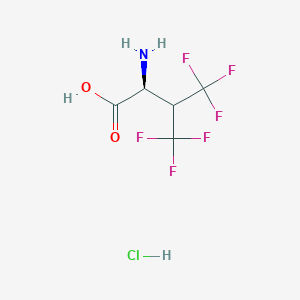

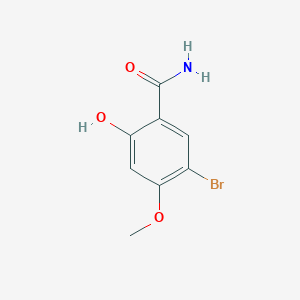

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
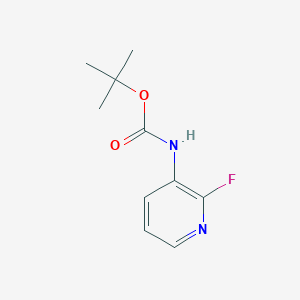
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
